molecular formula C24H29N3O4S B2575670 6-Ethoxy-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline CAS No. 866897-33-8

6-Ethoxy-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline

Cat. No.: B2575670
CAS No.: 866897-33-8
M. Wt: 455.57
InChI Key: QNNLVAYOWJSEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This quinoline derivative features a unique substitution pattern:

  • Position 6: Ethoxy group (-OCH₂CH₃).
  • Position 4: 4-Ethylpiperazine moiety.
  • Position 3: 4-Methoxybenzenesulfonyl group (-SO₂C₆H₄-4-OCH₃).

Properties

IUPAC Name

6-ethoxy-4-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S/c1-4-26-12-14-27(15-13-26)24-21-16-19(31-5-2)8-11-22(21)25-17-23(24)32(28,29)20-9-6-18(30-3)7-10-20/h6-11,16-17H,4-5,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNLVAYOWJSEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethoxy, ethylpiperazinyl, and methoxybenzenesulfonyl groups through various substitution reactions. Common reagents used in these reactions include ethyl iodide, piperazine, and methoxybenzenesulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially hydrogenated quinoline compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including 6-Ethoxy-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline. The compound has been evaluated for its effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa.

Case Study:
In a study published in RSC Advances, several synthesized quinoline derivatives were screened for antibacterial activity. Among these, compounds with similar structural features to this compound exhibited significant inhibition zones against M. smegmatis, suggesting a potential role in developing new antituberculosis agents .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundTarget BacteriaZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/ml)
This compoundMycobacterium smegmatis166.25
Compound APseudomonas aeruginosa1912.5
Compound BCandida albicans1525

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of quinoline derivatives is essential for optimizing their pharmacological profiles. Variations in substituents at different positions on the quinoline ring can significantly influence biological activity.

Analysis:
Research indicates that electron-withdrawing groups enhance antibacterial activity, while electron-donating groups may improve selectivity and reduce toxicity . The presence of both ethylpiperazine and methoxybenzene sulfonyl groups in the compound may contribute to its enhanced solubility and bioavailability, making it a suitable candidate for further development.

Mechanism of Action

The mechanism of action of 6-Ethoxy-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it may modulate signaling pathways by interacting with cell surface receptors or intracellular proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 6

a) 6-Chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline
  • Structure : Chloro (-Cl) replaces ethoxy at position 4.
  • Source : Synthesized in a 2004 study, highlighting the role of halogen substituents in modulating bioactivity .
b) 4-(4-Ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzenesulfonyl)quinoline (C769-1055)
  • Structure : Methoxy (-OCH₃) replaces ethoxy at position 5.
  • Molecular Formula : C₂₃H₂₇N₃O₄S (MW: 441.55 g/mol).
  • Impact : Methoxy is less lipophilic than ethoxy, which may alter membrane permeability. This analog is available in 5 mg quantities for research screening .

Variations in the Sulfonyl Group

a) 3-(4-Chlorobenzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline (BB04276)
  • Structure : 4-Chlorobenzenesulfonyl replaces 4-methoxybenzenesulfonyl; phenylpiperazine replaces ethylpiperazine.
  • Molecular Formula : C₂₇H₂₆ClN₃O₃S (MW: 508.03 g/mol).
  • The phenylpiperazine moiety introduces steric bulk, possibly affecting receptor selectivity .

Piperazine Ring Modifications

a) 6-Chloro-2-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)quinoline
  • Structure : Methylpiperazine at position 2 and piperidine at position 4.
  • Impact : The absence of a sulfonyl group reduces polar surface area, while methylpiperazine and piperidine substituents may enhance blood-brain barrier penetration. This compound is available for high-throughput screening .
b) 3-(Benzenesulfonyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline (C769-1199)
  • Structure : Unsubstituted benzenesulfonyl and 2-methoxyphenylpiperazine.
  • Molecular Formula : C₂₆H₂₅N₃O₃S (MW: 459.57 g/mol).
  • Impact : The 2-methoxyphenyl group on piperazine may confer selectivity for serotonin or dopamine receptors, as seen in related antipsychotic agents .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Position 6 Position 4 Position 3 Molecular Formula MW (g/mol) Key Features
Target Compound Ethoxy 4-Ethylpiperazine 4-Methoxybenzenesulfonyl C₂₃H₂₇N₃O₄S 441.55 High lipophilicity due to ethoxy
6-Chloro analog Chloro 4-Ethylpiperazine 4-Methoxybenzenesulfonyl C₂₂H₂₄ClN₃O₃S ~454.0 Enhanced electrophilicity
C769-1055 Methoxy 4-Ethylpiperazine 4-Methoxybenzenesulfonyl C₂₃H₂₇N₃O₄S 441.55 Reduced lipophilicity
BB04276 Ethoxy 4-Phenylpiperazine 4-Chlorobenzenesulfonyl C₂₇H₂₆ClN₃O₃S 508.03 Increased steric bulk
C769-1199 N/A 4-(2-Methoxyphenyl)piperazine Benzenesulfonyl C₂₆H₂₅N₃O₃S 459.57 Serotonin receptor affinity potential

Research Implications

  • Ethoxy vs. Methoxy/Chloro : Ethoxy at position 6 improves lipophilicity, which is critical for CNS-targeting compounds .
  • Sulfonyl Group : Electron-donating methoxy groups (as in the target compound) may stabilize hydrogen bonding, whereas chloro analogs (e.g., BB04276) favor hydrophobic interactions .
  • Piperazine Modifications : Ethylpiperazine balances basicity and steric effects, while phenylpiperazine (BB04276) or methoxyphenylpiperazine (C769-1199) introduces receptor subtype selectivity .

Biological Activity

6-Ethoxy-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with an ethoxy group, a piperazine moiety, and a methoxybenzenesulfonyl group. Its molecular formula is C20H26N2O4SC_{20}H_{26}N_{2}O_{4}S, and it has a molecular weight of approximately 398.50 g/mol.

Research indicates that compounds similar to this compound often exhibit their biological effects through the modulation of various biological pathways:

  • Anticancer Activity : The compound may act as an inhibitor of certain protein kinases involved in cancer cell proliferation.
  • Antimicrobial Effects : It has shown potential against various bacterial strains, possibly by disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
  • Neuroprotective Properties : Some studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

Biological Activity Data

A summary of key biological activities observed in studies involving this compound is presented in Table 1.

Activity Effect Reference
AnticancerInhibition of cell proliferation in cancer lines
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectionReduced apoptosis in neuronal cell cultures

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. For instance, a study reported a dose-dependent reduction in cell viability with an IC50 value in the low micromolar range, indicating potent anticancer properties .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibits bactericidal activity, which could be attributed to its ability to disrupt bacterial membrane integrity .

Neuroprotective Effects

Research involving neuronal cell lines showed that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and enhanced cell survival under oxidative stress conditions. These findings suggest its potential use in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Ethoxy-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline, and how are key intermediates purified?

  • Methodology : A common approach involves multi-step reactions starting with substituted quinoline precursors. For example, halogenated quinolines (e.g., 4,6-dichloroquinoline) can undergo nucleophilic substitution with ethylpiperazine derivatives in 1,4-dioxane under reflux (100–120°C, 4–12 hours). Subsequent sulfonylation with 4-methoxybenzenesulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine, yields the target compound. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
  • Key Considerations : Monitor reaction progress via TLC, and optimize stoichiometry to minimize byproducts like unreacted sulfonyl chloride.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

  • Methodology :

  • ¹H/¹³C NMR : Assign ethoxy protons (δ ~1.4 ppm, triplet) and piperazine N-ethyl groups (δ ~2.5–3.0 ppm, multiplet). Aromatic protons in the quinoline and sulfonylphenyl moieties appear between δ 7.0–8.5 ppm.
  • IR Spectroscopy : Confirm sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ and quinoline C=N at ~1590 cm⁻¹.
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching the calculated exact mass (e.g., C₂₅H₃₀N₃O₄S⁺) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodology :

Derivatization : Synthesize analogs with variations in the ethoxy group (e.g., methoxy, propoxy), piperazine substituents (e.g., methyl, cyclopropyl), or sulfonyl moieties (e.g., nitro, halogen).

Biological Assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based activity assays. For antimicrobial activity, employ MIC (minimum inhibitory concentration) testing against bacterial/fungal strains .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to protein targets like SARS-CoV-2 main protease or Mycobacterium tuberculosis enzymes .

  • Data Analysis : Correlate substituent electronegativity, steric bulk, and logP values with activity trends using multivariate regression .

Q. What experimental strategies assess the environmental fate and degradation pathways of this compound?

  • Methodology :

  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C, analyzing degradation products via LC-MS.
  • Photolysis : Expose to UV light (254 nm) in aqueous/organic solvents, identifying radicals or intermediates via ESR or HPLC-DAD.
  • Ecotoxicology : Evaluate acute toxicity using Daphnia magna or algal growth inhibition tests (OECD guidelines) .
    • Advanced Tools : Use QSAR models to predict biodegradation half-lives and bioaccumulation potential .

Q. How can synthetic routes be optimized to improve yield and scalability for in vivo studies?

  • Methodology :

  • Catalysis : Replace traditional bases with DMAP (4-dimethylaminopyridine) for sulfonylation to enhance reaction rates.
  • Flow Chemistry : Implement continuous flow reactors for piperazine substitution steps to reduce side reactions and improve heat management.
  • Green Chemistry : Substitute 1,4-dioxane with cyclopentyl methyl ether (CPME) or ethanol/water mixtures to reduce toxicity .
    • Analytical Validation : Use in-situ FTIR or PAT (process analytical technology) to monitor real-time reaction progress .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Root Cause Analysis :

  • Purity Differences : Compare HPLC purity (e.g., ≥95% vs. ≤90%) and solvent residues (e.g., DMSO) that may inhibit activity.
  • Assay Variability : Standardize protocols (e.g., ATP levels in kinase assays) and use reference compounds (e.g., staurosporine for IC₅₀ normalization) .
    • Resolution : Replicate studies under harmonized conditions and validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.